BI-6901 is derived from proprietary synthesis methods developed by Boehringer Ingelheim, a leading pharmaceutical company. It falls under the category of organic compounds, specifically those targeting chemokine receptors. Its chemical structure is characterized by its unique functional groups that confer selectivity towards the CCR10 receptor.
The synthesis process typically utilizes various reagents and conditions to ensure high purity and yield. Key methods may include:
BI-6901 undergoes various chemical reactions that are crucial for its functional applications.
These reactions are essential for exploring the compound's reactivity and potential derivatives that may enhance its therapeutic efficacy.
The mechanism of action of BI-6901 primarily revolves around its interaction with the CCR10 receptor.
Upon binding to CCR10, BI-6901 inhibits the receptor's activation, which plays a crucial role in modulating immune responses. This inhibition can lead to reduced inflammation and altered immune cell trafficking, making it a candidate for treating diseases characterized by excessive infl
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3